molecular formula C6H6ClN3O2 B12962416 5-Chloro-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide

5-Chloro-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide

Cat. No.: B12962416
M. Wt: 187.58 g/mol
InChI Key: IELYAZMGDGQDAD-UHFFFAOYSA-N
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Description

5-Chloro-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound belongs to the class of pyridones, which are known for their diverse biological activities and utility in medicinal chemistry.

Properties

Molecular Formula

C6H6ClN3O2

Molecular Weight

187.58 g/mol

IUPAC Name

5-chloro-N'-hydroxy-2-oxo-1H-pyridine-3-carboximidamide

InChI

InChI=1S/C6H6ClN3O2/c7-3-1-4(5(8)10-12)6(11)9-2-3/h1-2,12H,(H2,8,10)(H,9,11)

InChI Key

IELYAZMGDGQDAD-UHFFFAOYSA-N

Isomeric SMILES

C1=C(C(=O)NC=C1Cl)/C(=N/O)/N

Canonical SMILES

C1=C(C(=O)NC=C1Cl)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxy, amino, and thiol derivatives, which can have different biological and chemical properties.

Scientific Research Applications

Antithrombotic Properties

One of the most notable applications of 5-Chloro-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide is its function as an inhibitor of blood coagulation factor Xa . This property is crucial for the prevention and treatment of thromboembolic disorders, including:

  • Myocardial Infarction
  • Angina Pectoris (including unstable angina)
  • Stroke
  • Deep Venous Thrombosis

The compound's mechanism involves the inhibition of factor Xa, which plays a pivotal role in the coagulation cascade. This inhibition leads to reduced thrombus formation, making it a candidate for therapeutic interventions in cardiovascular diseases .

Clinical Development

Research has shown that 5-Chloro-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide exhibits favorable pharmacokinetic properties, including good oral bioavailability and high potency. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness in reducing thrombus formation in animal models, suggesting its potential for clinical use as an antithrombotic agent .

Comparative Studies

In comparative studies with other anticoagulants, this compound demonstrated superior efficacy and safety profiles. For instance, it was found to have a lower incidence of bleeding complications compared to traditional anticoagulants like warfarin. This aspect is particularly important for patients requiring long-term anticoagulation therapy .

Summary of Applications

Application Area Details
Antithrombotic AgentInhibits factor Xa; used to prevent/treat thromboembolic disorders.
Cardiovascular TreatmentsPotential use in myocardial infarction, stroke, and deep venous thrombosis.
Clinical TrialsDemonstrated efficacy and safety in preclinical studies; ongoing evaluations.

Mechanism of Action

The mechanism of action of 5-Chloro-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide is unique due to its specific substitution pattern and the presence of both hydroxy and chloro groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

5-Chloro-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing on various research studies and findings.

Synthesis

The synthesis of 5-Chloro-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide involves several steps, typically starting from simpler chemical precursors. The compound can be synthesized through methods that include the reaction of 5-chloro-2-oxo-1,2-dihydropyridine with hydroxylamine derivatives under acidic conditions. The general reaction scheme is as follows:

  • Starting Material : 5-Chloro-2-oxo-1,2-dihydropyridine.
  • Reagent : Hydroxylamine hydrochloride.
  • Conditions : Acidic medium (e.g., acetic acid) and heat.
  • Product : 5-Chloro-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide.

Biological Activity

The biological activity of this compound has been extensively studied, revealing several important pharmacological effects.

Anticancer Activity

Research indicates that derivatives of 5-chloro compounds exhibit notable anticancer properties. A study demonstrated that certain derivatives showed potent cytotoxic effects against A549 human lung adenocarcinoma cells. Specifically, compounds with free amino groups exhibited enhanced anticancer activity while maintaining lower toxicity towards non-cancerous cells .

Table 1: Anticancer Activity of Selected Compounds

CompoundIC50 (µM) A549 CellsIC50 (µM) HSAEC CellsRemarks
Compound 1566150High selectivity
Compound 2140200Strong activity with low toxicity

Antimicrobial Activity

The compound also demonstrates significant antimicrobial properties. In vitro studies have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid . This highlights its potential as a scaffold for developing new antimicrobial agents.

Table 2: Antimicrobial Activity Against Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Klebsiella pneumoniae16 µg/mL
Pseudomonas aeruginosa>64 µg/mL

Cardiovascular Effects

Additionally, the compound acts as an inhibitor of the blood coagulation factor Xa, which is crucial for preventing thromboembolic disorders such as myocardial infarction and stroke . This property suggests potential applications in cardiovascular medicine.

Case Studies

  • Case Study on Anticancer Effects :
    • A recent study assessed the effects of various substituted pyridine derivatives on A549 cells, finding that those with halogen substitutions exhibited enhanced activity compared to unsubstituted analogs. The study concluded that modifications to the dihydropyridine structure could optimize anticancer efficacy while minimizing side effects .
  • Case Study on Antimicrobial Resistance :
    • Another investigation focused on the antimicrobial efficacy of the compound against resistant bacterial strains. The results indicated that the compound effectively inhibited growth at concentrations significantly lower than traditional antibiotics, suggesting it could be a valuable addition to current treatment regimens for resistant infections .

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